methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate chemical structure
methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate chemical structure
This guide details the chemical structure, synthesis, and reactivity of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate , a critical scaffold in the development of fused heterocyclic kinase inhibitors.
Chemical Identity & Structural Analysis
Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative characterized by a "push-pull" electronic system. The electron-donating amino group at position 5 and the electron-withdrawing ester (C2) and acetyl (C4) groups create a polarized scaffold susceptible to regioselective cyclization.
Core Specifications
| Property | Data |
| CAS Number | 1269824-46-5 |
| IUPAC Name | Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~16.3 (NH pyrrole), ~3.5 (Conjugated acid of NH2) |
Electronic Topography
The molecule features a vicinal amino-acetyl motif (C5-NH₂ and C4-C(=O)CH₃). This 1,3-relationship is the structural driver for its primary application: the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines). The C2-methyl ester serves as a handle for further derivatization or solubility modulation, while the pyrrole NH remains acidic and available for H-bonding interactions in protein active sites.
Synthetic Pathways
Synthesis of this highly substituted pyrrole typically follows a Gewald-type multicomponent condensation or a stepwise Thorpe-Ziegler cyclization . The most robust protocol involves the reaction of
Primary Synthetic Route: The Modified Gewald Cyclization
This method constructs the pyrrole ring while simultaneously installing the 5-amino and 4-acetyl functionalities.
Reagents:
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Precursor A: Methyl 2-chloroacetoacetate (generates the electrophilic backbone).
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Precursor B: Malononitrile (provides the amino and cyano/acetyl source).
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Base: Sodium Methoxide (NaOMe) or DBU.
Step-by-Step Protocol
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Alkylation:
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Dissolve malononitrile (1.0 eq) in anhydrous methanol at 0°C.
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Add NaOMe (2.0 eq) dropwise to generate the malononitrile anion.
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Slowly add methyl 2-chloroacetoacetate (1.0 eq). The anion displaces the chloride.
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Mechanistic Note: This forms an intermediate alkylated nitrile species.
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Cyclization:
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Heat the reaction mixture to reflux (65°C) for 4–6 hours.
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Mechanism: The enolate oxygen or a transient imine attacks the nitrile carbon (Thorpe-Ziegler type addition), followed by tautomerization to the stable aromatic pyrrole.
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Note: Depending on the exact starting materials (e.g., if using an acetal-protected precursor), an ammonia source (Ammonium Acetate) may be required to install the pyrrole nitrogen.
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Isolation:
DOT Diagram: Synthetic Logic
Caption: Synthesis of the target pyrrole via alkylation of malononitrile followed by base-mediated cyclization.
Reactivity & Applications: The Pyrrolo[2,3-d]pyrimidine Gateway
The defining feature of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is its ability to serve as a dinucleophile. The 5-amino group and the 4-acetyl carbonyl condense with one-carbon electrophiles (like formamide or orthocarbonates) to close a pyrimidine ring.
Key Reaction: Synthesis of 7-Deazapurines
This reaction mimics the biosynthesis of purines and yields pyrrolo[2,3-d]pyrimidine derivatives, a privileged scaffold in kinase inhibitor discovery (e.g., JAK inhibitors).
Experimental Protocol: Cyclization with Formamide
This protocol converts the pyrrole into a fused bicyclic system.
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Setup:
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In a round-bottom flask, combine methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (1.0 mmol) with Formamide (10–15 mL, excess).
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Optional: Add a catalytic amount of Formic Acid or p-TsOH to accelerate imine formation.
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Reaction:
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Reflux at 160–180°C for 6–12 hours.
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Monitoring: Track disappearance of the starting material by TLC (faint blue fluorescence disappears).
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Workup:
DOT Diagram: Cyclization Pathway
Caption: Mechanism of cyclization with formamide to form the bioactive pyrrolo[2,3-d]pyrimidine core.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 11.5–12.0 (br s, 1H, Pyrrole NH)δ 6.5–7.0 (br s, 2H, NH₂)δ 3.75 (s, 3H, O–CH₃)δ 2.35 (s, 3H, Acetyl CH₃)δ 7.1–7.3 (d, 1H, Pyrrole CH, if C3 is unsubstituted) |
| IR Spectroscopy | 3400–3200 cm⁻¹ : NH/NH₂ stretching (doublet for NH₂)1680–1650 cm⁻¹ : C=O[5] (Acetyl & Ester overlap)2200 cm⁻¹ : Absent (confirms no residual nitrile) |
| Mass Spectrometry | m/z 183.19 [M+H]⁺ |
References
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Davoodnia, A. et al. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
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Gangjee, A. et al. (2010). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Pyrroles: Paal-Knorr and Gewald Methods. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 5. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
